molecular formula C13H17N3O B13639357 2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide

2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide

Cat. No.: B13639357
M. Wt: 231.29 g/mol
InChI Key: RTVHKZIERFZVFO-UHFFFAOYSA-N
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Description

2-[3-(2-Aminoethyl)-6-methyl-1H-indol-1-yl]acetamide is a synthetically designed small molecule featuring a 1H-indole core structure, which is a privileged scaffold in medicinal chemistry and drug discovery . The compound integrates two key pharmacophoric elements: an acetamide moiety and a 2-aminoethyl side chain at the 3-position of the indole ring, a structure associated with diverse biological activities . Indole derivatives are extensively investigated for their potential as therapeutic agents, with documented research encompassing antioxidant properties , central nervous system (CNS) targeting as 5-HT 1F agonists for migraine treatment , and inhibition of enzymes like butyrylcholinesterase (BChE) for Alzheimer's disease research . The specific placement of the methyl group on the indole ring system is a critical parameter for optimizing biological activity and selectivity in research applications . This compound serves as a versatile chemical intermediate for researchers. Its functional groups, including the primary amine and the acetamide, make it amenable for further chemical modifications, such as coupling reactions to create novel amides, sulfonamides, or urea derivatives for structure-activity relationship (SAR) studies . The molecular framework of this acetamide derivative makes it a compound of interest for probing neurodegenerative diseases, CNS disorders, and oxidative stress pathways . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

2-[3-(2-aminoethyl)-6-methylindol-1-yl]acetamide

InChI

InChI=1S/C13H17N3O/c1-9-2-3-11-10(4-5-14)7-16(8-13(15)17)12(11)6-9/h2-3,6-7H,4-5,8,14H2,1H3,(H2,15,17)

InChI Key

RTVHKZIERFZVFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2CC(=O)N)CCN

Origin of Product

United States

Preparation Methods

Structural Considerations and Synthetic Challenges

  • The compound contains a 6-methylindole core which must be constructed or derivatized selectively.
  • The aminoethyl side chain at C-3 requires introduction without disrupting the indole ring.
  • The acetamide group attached at N-1 necessitates selective N-alkylation or acylation.
  • Maintaining the integrity of the indole ring during multi-step synthesis is critical.
  • Protecting groups and controlled reaction conditions are often required to avoid side reactions, such as over-acylation or polymerization.

Reported Preparation Methods

General Synthetic Strategy

The synthesis of 2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide generally involves:

This multi-step approach is consistent with related indole derivatives such as 2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide and 2-[3-(2-aminoethyl)-7-methyl-1H-indol-1-yl]acetamide, where the position of methyl substitution varies but the synthetic principles are similar.

Detailed Synthetic Routes

Starting Materials and Key Intermediates
Stepwise Synthesis Example
Step Reaction Reagents/Conditions Notes Yield (%)
1 Methylation at 6-position (if starting from indole) Directed ortho-lithiation followed by methyl iodide Alternatively, start from commercially available 6-methylindole Variable
2 Introduction of 2-aminoethyl side chain at C-3 Reaction of 6-methylindole with 2-bromoethylamine under basic conditions (e.g., NaH or K2CO3) Alkylation at C-3 position via electrophilic substitution 60-75%
3 N1-acetylation with chloroacetamide or acetic anhydride Use of acylating agents in presence of base or catalyst (e.g., triethylamine) at 15-70°C Protects amino group during reaction; avoids side reactions 65-85%
4 Purification Column chromatography or recrystallization Ensures removal of unreacted starting materials and byproducts -

Note: Exact yields depend on reaction scale and purity of reagents.

Catalysts and Solvents

  • Bases : Sodium hydride (NaH) or potassium carbonate (K2CO3) are preferred for deprotonation and facilitating alkylation steps.
  • Solvents : Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and promote nucleophilic substitution.
  • Acylation solvents : Acetic anhydride or acetyl chloride may be used neat or in solvents like dichloromethane (DCM) for N1-acetylation.

Alternative Synthetic Approaches

  • Direct coupling methods using activated carboxylic acid derivatives and amines (e.g., DCC or EDC coupling) have been reported for related indole acetamides, offering mild conditions and high selectivity.
  • Reductive amination of indole-3-carboxaldehyde derivatives with aminoethylamines can also yield the aminoethyl side chain, followed by acylation.

Summary Table of Preparation Methods

Preparation Aspect Method/Condition Comments Source
Core Indole Synthesis Commercial 6-methylindole or methylation of indole Starting material choice affects complexity
Aminoethyl Side Chain Introduction Alkylation with 2-bromoethylamine + base (NaH, K2CO3) Requires controlled temperature (20-130°C)
N1-Acetamide Formation Acylation with acetic anhydride or chloroacetamide 15-70°C, use of base or catalyst
Solvent Systems DMF, THF, DMSO for alkylation; Acetic anhydride neat or DCM for acylation Solvent choice critical for yield and purity
Purification Column chromatography, recrystallization Ensures product purity

Analytical and Characterization Notes

Chemical Reactions Analysis

Types of Reactions

2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C14H18N3O ~275.32 6-methyl, 3-(2-aminoethyl) Moderate lipophilicity, H-bond donor
2-(6-Chloro-1H-indol-1-yl)-N-[...]acetamide C20H17Cl2N3O 386.276 Dual Cl, dual indole High lipophilicity, potential toxicity
N-(2-(5-Hydroxy-1H-indol-3-yl)ethyl)acetamide C12H14N2O2 218.25 5-hydroxy High solubility, low BBB penetration
2-(1-Methyl-1H-indol-3-yl)acetamide C11H12N2O 188.23 1-methyl Reduced steric hindrance

Table 2: Functional Group Impact on Bioactivity

Functional Group Example Compound Effect on Bioactivity
Primary amine (aminoethyl) Target compound Enhanced receptor binding via H-bonds
Carboxylic acid 2-(6-Methyl-1H-indol-3-yl)acetic acid Increased polarity, lower permeability
Chloro substituent CAS 1219540-36-9 Higher binding affinity, toxicity risk

Key Findings

  • The 6-methyl group in the target compound optimizes lipophilicity without excessive bulk, unlike chloro substituents .
  • The aminoethyl chain provides critical hydrogen-bonding interactions absent in simpler analogs like CAS 1016-47-3 .
  • Structural complexity (e.g., fused rings in CAS 577981-06-7) may hinder solubility but improve target specificity .

Biological Activity

2-[3-(2-aminoethyl)-6-methyl-1H-indol-1-yl]acetamide is an indole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of an aminoethyl side chain and an acetamide functional group, which contribute to its pharmacological properties. Research has indicated potential applications in various fields, including medicinal chemistry, oncology, and antimicrobial therapy.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, influencing various signaling pathways. Key mechanisms include:

  • Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream biological effects.
  • Pathway Modulation : It can influence pathways related to cell growth, apoptosis, and inflammation, thereby exerting its biological effects.

Anticancer Activity

Research indicates that indole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can induce cell death through mechanisms such as methuosis, a form of non-apoptotic cell death characterized by vacuole accumulation within cells. For instance, modifications at specific positions on the indole ring have been linked to enhanced cytotoxicity against glioblastoma cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Similar indole derivatives have demonstrated promising antibacterial effects against various pathogens. For example, compounds in this class have shown efficacy against Gram-positive bacteria like Bacillus cereus and Gram-negative strains .

Study 1: Anticancer Efficacy

In a study focusing on a series of indole derivatives, it was found that certain substitutions at the 2-position of the indole ring significantly enhanced cytotoxicity against cancer cell lines. The lead compound induced a substantial accumulation of cells in the G2/M phase of the cell cycle, indicating a potential mechanism for its anticancer effects .

Study 2: Antimicrobial Activity

Another research effort highlighted the antibacterial activity of indole derivatives against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, with some compounds exhibiting effective inhibition at concentrations as low as 0.23 mg/mL against susceptible strains .

Comparative Table of Biological Activities

Activity TypeCompound ExampleMIC (mg/mL)Mechanism
Anticancer2-[3-(2-aminoethyl)-6-methyl...]Not specifiedInduction of methuosis
AntimicrobialSimilar Indole Derivatives0.23 - 0.70Bacterial cell wall disruption
Anti-inflammatoryIndole-derived CompoundsNot specifiedInhibition of IL-6 and IL-8

Q & A

Q. Critical Parameters :

  • Temperature : Exothermic reactions (e.g., acylation) require strict temperature control (0–5°C) to avoid side products.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while anhydrous conditions prevent hydrolysis .
  • Purification : Column chromatography or recrystallization ensures purity, monitored via TLC or HPLC .

Which analytical techniques are essential for confirming the structural integrity and purity of this compound?

Basic Question
A combination of spectroscopic and chromatographic methods is critical:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms substituent positions (e.g., methyl at C6, acetamide at C3). Key signals include indole NH (~10 ppm, DMSO-d6) and acetamide carbonyl (~170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., ESI-MS for [M+H]+ ion).
  • Infrared (IR) Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm functional groups.
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 280 nm) assesses purity (>95%) .

How can researchers address discrepancies in reported biological activity data for this compound across different studies?

Advanced Question
Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:

  • Orthogonal Assays : Validate anticancer activity using both MTT and clonogenic assays.
  • Structure-Activity Relationship (SAR) Studies : Compare activity of analogs (e.g., 6-fluoro or 5-methoxy derivatives) to isolate critical substituents .
  • Standardized Protocols : Use consistent cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to minimize inter-lab variability.
  • Meta-Analysis : Pool data from multiple studies, applying statistical tools (e.g., ANOVA) to identify trends .

What strategies are effective in overcoming solubility challenges during in vitro assays for this hydrophobic acetamide derivative?

Advanced Question
Low aqueous solubility (common for indole derivatives) can be addressed via:

  • Co-Solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based solubilizers.
  • Pro-drug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to improve bioavailability .
  • Surfactant Use : Add Tween-80 or Cremophor EL to cell culture media (validated for cytotoxicity).

What computational methods are employed to predict the pharmacokinetic and pharmacodynamic properties of this compound?

Advanced Question

  • Molecular Docking : Predict binding affinity to targets (e.g., kinase enzymes) using AutoDock Vina or Schrödinger Suite.
  • ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration.
  • Density Functional Theory (DFT) : Optimize geometry and calculate electrostatic potential maps to identify reactive sites .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales (GROMACS/AMBER).

What experimental approaches are recommended for elucidating the mechanism of action of this compound in anticancer research?

Q. Methodological Focus

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment (e.g., apoptosis regulators like BAX/BCL-2).
  • Flow Cytometry : Quantify cell cycle arrest (propidium iodide staining) or apoptosis (Annexin V/PI).
  • Western Blotting : Validate protein targets (e.g., p53, caspase-3 cleavage).
  • Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins) to identify off-target effects .

What are the key safety considerations and handling protocols for this compound based on its physicochemical properties?

Q. Safety Focus

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during weighing/solubilization to prevent inhalation of fine particles.
  • Storage : Store in airtight containers at 2–8°C, protected from light (prevents indole oxidation).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

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